molecular formula C14H14N6O2S5 B2915681 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 477215-01-3

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2915681
CAS No.: 477215-01-3
M. Wt: 458.61
InChI Key: GEECMBQVPRYXNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a potent, cell-permeable allosteric inhibitor of the Src Homology 2 domain-containing Phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a critical role in signaling pathways downstream of receptor tyrosine kinases (RTKs), such as the RAS-MAPK pathway. Dysregulation of SHP2 is implicated in various cancers and Noonan syndrome . This compound functions by stabilizing SHP2 in its auto-inhibited conformation, thereby blocking its phosphatase activity and subsequent signal transduction. Its research value is significant in oncology, particularly for investigating RTK-driven tumorigenesis, cancer cell proliferation, and resistance to targeted therapies. Researchers utilize this inhibitor to elucidate the role of SHP2 in immune cell signaling and its potential as a therapeutic target in immuno-oncology. This product is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S5/c1-2-23-13-19-18-12(26-13)16-10(22)7-25-14-20-17-11(27-14)15-9(21)6-8-4-3-5-24-8/h3-5H,2,6-7H2,1H3,(H,15,17,21)(H,16,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEECMBQVPRYXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This article provides an overview of the biological activity associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes two distinct thiadiazole moieties linked by an acetamide group. The presence of sulfur and nitrogen atoms in the thiadiazole rings contributes to its biological activity by allowing for various interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismInhibition Rate (%)Reference
51mXanthomonas oryzae30% at 100 μg/mL
51mRhizoctonia solaniNot specified
OtherStaphylococcus aureusModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, derivatives containing the thiadiazole scaffold have shown activity against several cancer cell lines including MDA-MB-231 and HepG-2. The mechanism involves inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (μM)Reference
N-(5-(ethylthio)-...)MDA-MB-2313.3
N-(5-(ethylthio)-...)HepG-24.37
N-(5-(ethylthio)-...)A5498.03

Anti-inflammatory and Other Activities

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. They inhibit various pathways involved in inflammation and have been studied for their effects on other conditions such as hypertension and convulsions .

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The compound may inhibit key enzymes such as carbonic anhydrase and phosphodiesterases which are critical in various physiological processes.
  • DNA Interaction : Studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes essential for cancer cell proliferation .
  • Receptor Modulation : Some derivatives act as antagonists at specific receptors (e.g., adenosine receptors), influencing cellular signaling pathways involved in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives:

  • A study highlighted the synthesis of a series of thiadiazole compounds which were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some exhibited comparable or superior activity to standard antibiotics .
  • Another research effort focused on evaluating the anticancer effects of these derivatives using various cell lines and demonstrated significant cytotoxicity against multiple types of cancer cells .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Table 1: Key Thiadiazole-Based Analogues
Compound Name / ID Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Properties / Activities Reference
Target Compound Bis-thiadiazole with ethylthio and thiophen-2-yl acetamido groups Not provided Not reported Hypothesized anticancer/antimicrobial activity -
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide (CAS 351000-12-9) Single thiadiazole with thiophen-2-yl acetamido group 253.34 Not reported Structural simplicity; potential bioactivity
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio-thiadiazole with phenoxy acetamide Not provided 168–170 Antimicrobial activity (inferred)
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide Cyclohexyl-thiadiazole with triazole and ethylthiophen substituents 448.63 Not reported Enhanced lipophilicity
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-triazinoquinazolin-6-yl)thio]acetamide (4.8) Thiadiazole linked to triazinoquinazoline Not provided 266–270 High yield (89.4%); anticancer potential
Key Observations:

Structural Complexity : The target compound’s bis-thiadiazole architecture is distinct from simpler analogues like CAS 351000-12-9, which lacks the second thiadiazole ring . This complexity may enhance binding to multiple biological targets but could reduce synthetic accessibility.

Thiophene vs. Phenoxy: The thiophen-2-yl group (target compound) offers π-π stacking capabilities, whereas phenoxy groups (e.g., 5g) may confer steric hindrance .

Synthetic Yields : Compounds like 4.8 (89.4% yield) demonstrate efficient synthesis via method A, while others (e.g., 4.10, 56.6% yield) highlight challenges in multi-step reactions .

Physicochemical Properties

  • Melting Points : Analogues with aromatic substituents (e.g., 5g at 168–170°C) exhibit higher melting points than aliphatic derivatives (e.g., 5h at 133–135°C), suggesting stronger crystal lattice interactions .
  • Molecular Weight : The target compound’s molecular weight is expected to exceed 400 g/mol (based on similar bis-thiadiazoles in ), which may impact solubility and bioavailability.

Q & A

Q. What are the optimized synthetic pathways for this compound, and what critical parameters influence yield and purity?

The compound is synthesized via nucleophilic substitution reactions between thiol-containing intermediates and halogenated acetamide derivatives. Key steps include:

  • Reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride to form the acetamide backbone.
  • Coupling with a second thiadiazole-thiol intermediate under reflux in acetone with anhydrous K₂CO₃ as a base . Critical parameters:
  • Solvent choice : Acetone or ethanol ensures solubility and facilitates recrystallization .
  • Reaction time : 3–6 hours under reflux to achieve >70% yield .
  • Purification : Recrystallization from ethanol or water-ethanol mixtures to remove unreacted starting materials .

Q. Which spectroscopic and analytical methods are most reliable for confirming structural integrity?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~680 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Elemental analysis : Ensures <0.3% deviation in C, H, N, S content .

Q. What in vitro biological screening models are appropriate for preliminary activity assessment?

Common assays include:

  • Anticancer activity : MTT assays against human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Antimicrobial testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Dose-response studies : 24–72 hour exposures at 1–100 μM concentrations to establish toxicity thresholds .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate interactions with biological targets?

  • Target selection : Prioritize proteins like tubulin (anticancer) or bacterial enzymes (antimicrobial) based on structural homology .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding, focusing on:
  • Hydrogen bonds between the acetamide carbonyl and active-site residues.
  • Hydrophobic interactions with thiophene/thiadiazole rings .
    • MD simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .
  • SAR analysis : Synthesize analogs (e.g., replacing thiophene with furan or nitro groups) to isolate pharmacophoric motifs .
  • Metabolic stability tests : Incubate compounds with liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How to design stability studies under varying pH and temperature conditions?

  • Forced degradation : Expose the compound to:
  • Acidic/basic conditions (0.1 M HCl/NaOH, 24 hours) to assess hydrolytic stability .
  • Thermal stress (40–80°C for 48 hours) to detect decomposition via HPLC .
    • Photostability : Use UV chambers (λ = 254 nm) to simulate light exposure .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation : React with HCl or sodium salts to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomes to increase bioavailability .
  • LogP optimization : Introduce polar substituents (e.g., -OH, -NH₂) to reduce hydrophobicity .

Methodological Challenges

Q. How to address discrepancies in spectral data interpretation (e.g., overlapping NMR peaks)?

  • 2D NMR techniques : Use HSQC and HMBC to resolve ambiguous assignments, particularly for thiadiazole and thiophene protons .
  • Deuterated solvents : Employ DMSO-d₆ or CDCl₃ to minimize signal interference .
  • Comparative analysis : Cross-reference with spectra of structurally simpler analogs .

Q. What computational tools predict metabolic pathways and potential toxicity?

  • Software : ADMET Predictor or SwissADME to estimate CYP450 metabolism, hepatotoxicity, and Ames test outcomes .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in microsomal incubations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.